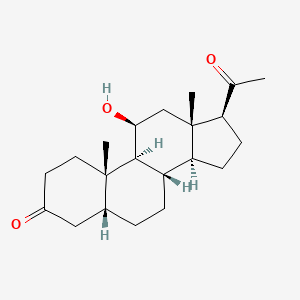![molecular formula C27H19F2NO3 B13763507 3-(Benzylcarbamoyl)-2',4'-difluoro[1,1'-biphenyl]-4-yl benzoate CAS No. 1095208-44-8](/img/structure/B13763507.png)
3-(Benzylcarbamoyl)-2',4'-difluoro[1,1'-biphenyl]-4-yl benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(benzyllcarbamoyl)-2’,4’-difluorobiphenyl-4-yl benzoate is an organic compound with a complex structure, featuring a biphenyl core substituted with benzyllcarbamoyl and difluoro groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzyllcarbamoyl)-2’,4’-difluorobiphenyl-4-yl benzoate typically involves multiple steps, starting with the preparation of the biphenyl core. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with an arylboronic acid in the presence of a palladium catalyst . . The difluoro groups are usually introduced via electrophilic fluorination reactions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The Suzuki-Miyaura coupling reaction is particularly suitable for industrial applications due to its mild reaction conditions and high yields . The use of continuous flow reactors can further enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-(benzyllcarbamoyl)-2’,4’-difluorobiphenyl-4-yl benzoate can undergo various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form benzoic acid derivatives.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) under acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nitration with nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Amines.
Substitution: Nitro and halogenated derivatives.
Aplicaciones Científicas De Investigación
3-(benzyllcarbamoyl)-2’,4’-difluorobiphenyl-4-yl benzoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and materials science.
Medicine: Investigated for its potential as an antitubercular agent.
Industry: Used in the development of advanced materials and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 3-(benzyllcarbamoyl)-2’,4’-difluorobiphenyl-4-yl benzoate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of certain enzymes or proteins, leading to therapeutic effects . The exact pathways and molecular targets can vary depending on the specific application and the biological system involved.
Comparación Con Compuestos Similares
Similar Compounds
Benzyl benzoate: Used as a topical treatment for scabies and lice.
Benzoic acid: Commonly used as a food preservative and in the treatment of fungal infections.
Uniqueness
3-(benzyllcarbamoyl)-2’,4’-difluorobiphenyl-4-yl benzoate is unique due to its specific substitution pattern and the presence of both benzyllcarbamoyl and difluoro groups. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
1095208-44-8 |
|---|---|
Fórmula molecular |
C27H19F2NO3 |
Peso molecular |
443.4 g/mol |
Nombre IUPAC |
[2-(benzylcarbamoyl)-4-(2,4-difluorophenyl)phenyl] benzoate |
InChI |
InChI=1S/C27H19F2NO3/c28-21-12-13-22(24(29)16-21)20-11-14-25(33-27(32)19-9-5-2-6-10-19)23(15-20)26(31)30-17-18-7-3-1-4-8-18/h1-16H,17H2,(H,30,31) |
Clave InChI |
JZDXMQWIUAXJCY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CNC(=O)C2=C(C=CC(=C2)C3=C(C=C(C=C3)F)F)OC(=O)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


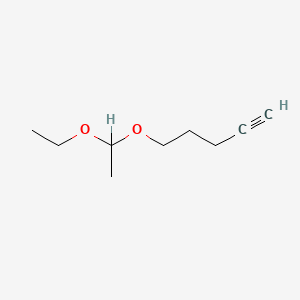


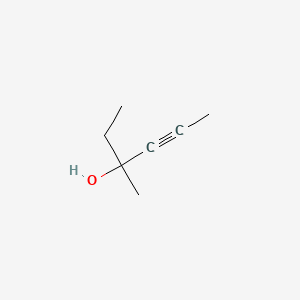

![N-[2-(cyclohexylamino)-2-oxoethyl]-N-cyclopropylthiadiazole-4-carboxamide](/img/structure/B13763460.png)

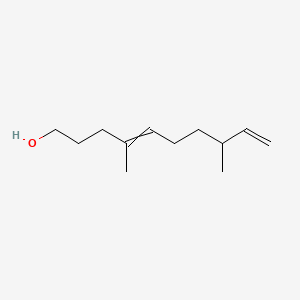
![3-Methyl-4-[4-[[4-(2-methylanilino)phenyl]-[4-(2-methylphenyl)iminocyclohexa-2,5-dien-1-ylidene]methyl]anilino]benzenesulfonic acid](/img/structure/B13763475.png)

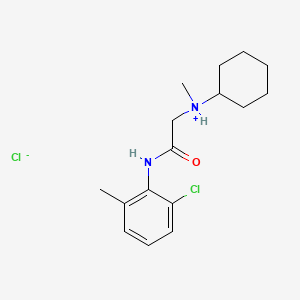
![3-Hydroxy-2-[2-(1H-indol-3-yl)ethyl]-2,3-dihydro-1H-isoindol-1-one](/img/structure/B13763487.png)
